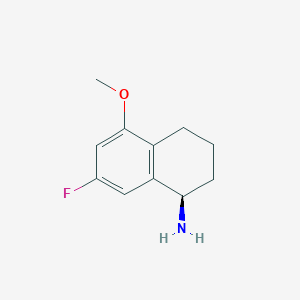![molecular formula C24H33N5O3 B13116939 tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific biological pathways.
Méthodes De Préparation
The synthesis of tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid under mild conditions, involving tandem C–N and C–O bond formation reactions . The reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature yields the desired product with good to excellent yields .
Analyse Des Réactions Chimiques
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Applications De Recherche Scientifique
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of histamine 4 receptors, which play a crucial role in the immune and inflammatory response. By binding to these receptors, the compound can modulate the activity of various signaling pathways involved in inflammation and allergic reactions .
Comparaison Avec Des Composés Similaires
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate can be compared with other tricyclic compounds, such as:
- N-(4-tert-butyl-2-thiazolyl)-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide
- Substituted tricyclic compounds as FGFR inhibitors These compounds share similar tricyclic structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific inhibition of histamine 4 receptors, making it a promising candidate for therapeutic applications in inflammatory and allergic diseases .
Propriétés
Formule moléculaire |
C24H33N5O3 |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate |
InChI |
InChI=1S/C24H33N5O3/c1-17-7-5-6-8-18(17)15-29-21(30)19-16-27(13-10-26-23(31)32-24(2,3)4)12-9-20(19)28-14-11-25-22(28)29/h5-8H,9-16H2,1-4H3,(H,26,31) |
Clé InChI |
NURHSIRRTCIPBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CCNC(=O)OC(C)(C)C)N4C2=NCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


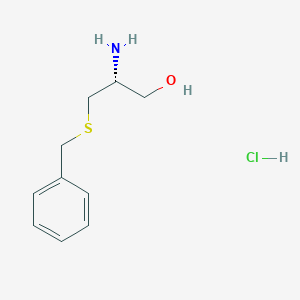

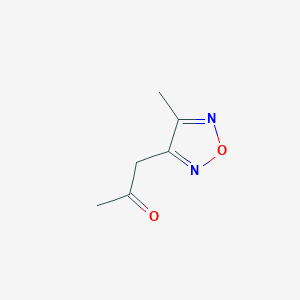

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)

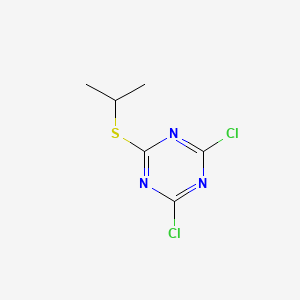

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B13116923.png)
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
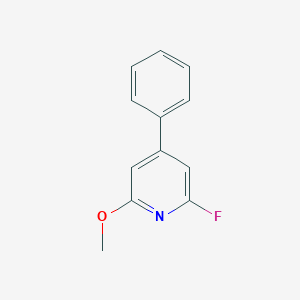
![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
